molecular formula C12H17N B1464692 N-[(2-methylphenyl)methyl]cyclobutanamine CAS No. 1249938-20-2

N-[(2-methylphenyl)methyl]cyclobutanamine

Cat. No. B1464692
CAS RN: 1249938-20-2
M. Wt: 175.27 g/mol
InChI Key: DXLOTVVOJGKVDW-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .


Molecular Structure Analysis

The molecular structure of N-[(2-methylphenyl)methyl]cyclobutanamine consists of a cyclobutanamine group attached to a 2-methylphenyl group via a methyl bridge .

Scientific Research Applications

Crystal Structure and Chemical Properties

The study of crystal structures and chemical properties of compounds similar to N-[(2-methylphenyl)methyl]cyclobutanamine provides insights into their potential applications. For example, oxime derivatives with structures related to N-[(2-methylphenyl)methyl]cyclobutanamine were investigated, revealing details about their crystalline forms, space groups, and molecular interactions. These studies often focus on the geometric configurations and intermolecular interactions within the crystal lattice, which can be vital for understanding the material's chemical reactivity and stability (Dinçer et al., 2005).

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with cyclobutane rings similar to N-[(2-methylphenyl)methyl]cyclobutanamine, are a significant area of research. These studies often involve the identification, synthesis, and analytical characterization of new chemical entities. For instance, the compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers were synthesized and characterized, highlighting the importance of accurate identification and the potential for bioactive properties (McLaughlin et al., 2016).

Structural Analysis and Medicinal Chemistry

The structural analysis of compounds and their potential applications in medicinal chemistry are also crucial. For instance, the study of 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione offers insights into its crystal structure and the dihedral angles between different moieties, which can be foundational for understanding the compound's chemical behavior and potential therapeutic properties (Sarı et al., 2004).

Catalytic Applications

Research into the catalytic applications of cyclobutane-related compounds can provide pathways for chemical transformations. For example, cyclobutadiene rhodium complexes were used to catalyze reactions involving the insertion of carbenoids into X-H bonds. Such catalytic activities are essential for developing new synthetic routes and can lead to the efficient production of various chemical products (Loskutova et al., 2017).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-13-12-7-4-8-12/h2-3,5-6,12-13H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLOTVVOJGKVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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